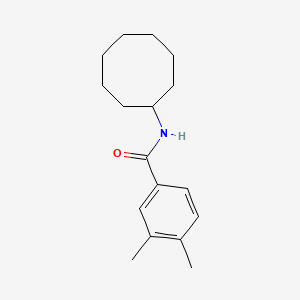methanone](/img/structure/B13804956.png)
[4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinyl](4-morpholinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring, a piperazine ring, and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone typically involves multiple steps, starting with the preparation of the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with ethyl formate under acidic conditions. The resulting benzimidazole is then reacted with piperazine in the presence of a suitable catalyst to form the intermediate compound. Finally, the intermediate is reacted with morpholine and a methanone derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzimidazole or piperazine compounds.
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, affecting their function. The piperazine and morpholine rings may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Methyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
- 4-(1-Propyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
- 4-(1-Butyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
Uniqueness
The uniqueness of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the ethyl group on the benzimidazole ring may enhance its binding affinity to certain targets, while the piperazine and morpholine rings contribute to its overall stability and solubility.
Propiedades
Fórmula molecular |
C18H25N5O2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H25N5O2/c1-2-23-16-6-4-3-5-15(16)19-17(23)20-7-9-21(10-8-20)18(24)22-11-13-25-14-12-22/h3-6H,2,7-14H2,1H3 |
Clave InChI |
MTVCISBTGBXZGC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
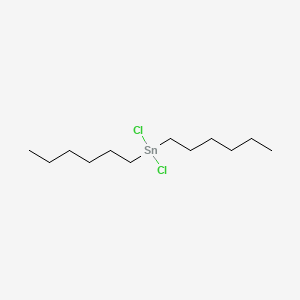
![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
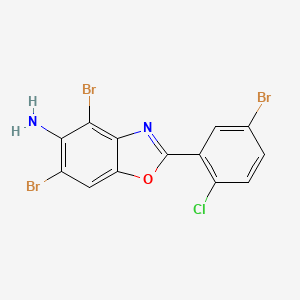
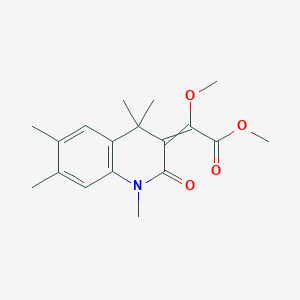
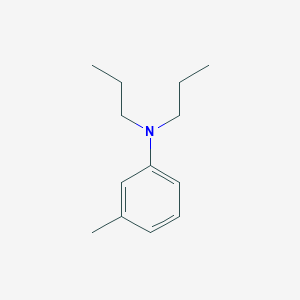
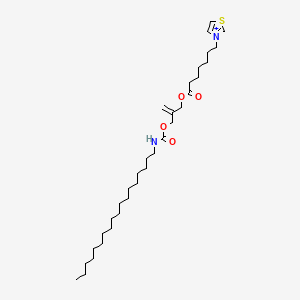
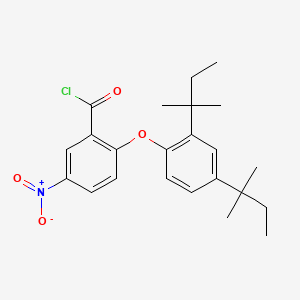
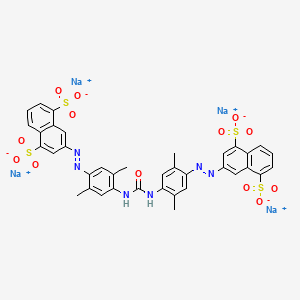
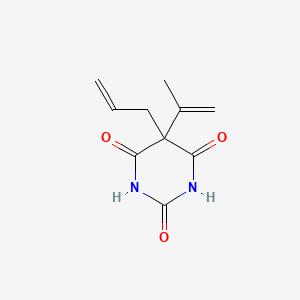
![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)
